molecular formula C5H3F3N6 B1453848 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-77-9

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B1453848
M. Wt: 204.11 g/mol
InChI Key: VIZYWTISFXNUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a research chemical . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is C5H3F3N6 . Its molecular weight is 204.11 .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a solid at room temperature . . The storage temperature is 28 C .

Scientific Research Applications

  • Antibacterial Activity

    • Field: Medicinal Chemistry
    • Application: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .
    • Method: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results: Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Pharmacological Activities

    • Field: Medicinal Chemistry
    • Application: Triazolothiadiazine and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
    • Method: The review focuses on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
    • Results: The compounds have profound importance in drug design, discovery, and development .
  • Thermally Activated Delayed Fluorescence Emitters

    • Field: Material Science
    • Application: Fused tetracyclic tris triazolo triazine is used as a novel rigid electron acceptor for efficient thermally activated delayed fluorescence emitters .
  • Antidiabetic Activity

    • Field: Medicinal Chemistry
    • Application: Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
  • Antiplatelet Aggregation

    • Field: Medicinal Chemistry
    • Application: Some triazolo[4,3-a]pyrazine derivatives have been found to have anti-platelet aggregation properties .
  • Antifungal Activity

    • Field: Medicinal Chemistry
    • Application: Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties .
  • Fatty Acid-Binding Proteins (FABPs) Isoforms

    • Field: Medicinal Chemistry
    • Application: Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Azapentalenes

    • Field: Material Science
    • Application: Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

properties

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N6/c6-5(7,8)2-12-4-11-1-10-3(9)14(4)13-2/h1H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYWTISFXNUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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